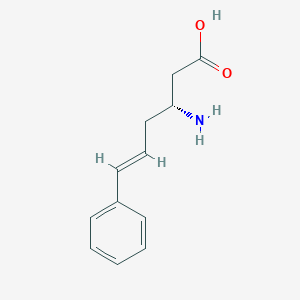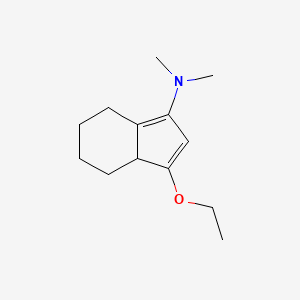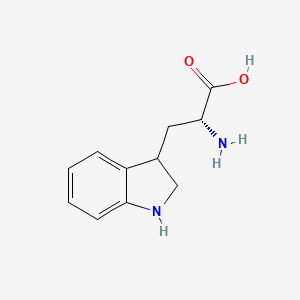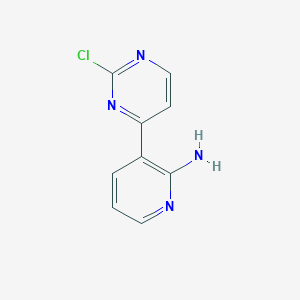
N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide: is an organic compound with the molecular formula C13H15NO It is a derivative of acrylamide, where the amide nitrogen is bonded to a 1,2,3,4-tetrahydronaphthalen-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-2-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or other reduced forms of the acrylamide group.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and polymers.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for developing new therapeutic agents.
Industry: In the materials science field, this compound can be used in the synthesis of polymers with unique properties. These polymers can be applied in coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acrylamide
- N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetamide
- 2-Aminotetralin
Uniqueness: N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H15NO |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
N-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)14-12-8-7-10-5-3-4-6-11(10)9-12/h2-6,12H,1,7-9H2,(H,14,15) |
InChI-Schlüssel |
HTAWFNVXJLMZKA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC1CCC2=CC=CC=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11896784.png)

![N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine](/img/structure/B11896797.png)
![5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11896801.png)
![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896813.png)


![Thiazolo[4,5-h]isoquinolin-2(3H)-one](/img/structure/B11896835.png)


